molecular formula C21H16N2 B1675074 Lophine CAS No. 484-47-9

Lophine

Cat. No. B1675074
CAS RN: 484-47-9
M. Wt: 296.4 g/mol
InChI Key: RNIPJYFZGXJSDD-UHFFFAOYSA-N
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Description

Lophine, also known as 2,4,5-triphenyl-1H-imidazole, is an organic compound that exhibits lemon yellow chemiluminescence in solution . It is one of the few long-lasting chemiluminescent molecules and forms dimers that have piezochromic and photochromic properties . It has been proposed as an analytical reagent for trace metal ion detection .


Synthesis Analysis

Lophine is prepared by condensation of benzaldehyde, benzil, and ammonia . A series of lophine derivatives were synthesized and characterized using melting point investigation, Fourier transform infrared spectroscopy (FTIR), Liquid Chromatography-Mass Spectrometry (LC-MS), and 1H and 13C nuclear magnetic resonance (NMR) spectroscopy .


Molecular Structure Analysis

Lophine is a derivative of imidazole wherein all three C-H groups are replaced by C-phenyl groups . The prepared luminophores are analogues of lophine .


Chemical Reactions Analysis

Lophine exhibits chemiluminescence when its basic solutions are exposed to air . It has been used as a luminescent probe for the measurement of free radicals and reactive oxygen species (ROS) .


Physical And Chemical Properties Analysis

Lophine is a white solid with a chemical formula of C21H16N2 . Its absorption maxima are in the range of 329–340 nm, with good-to-high extinction coefficients . The optical band gap and quantum yield for the derivatives were in the range of 3.05–3.55 eV and 0.06 to 0.36, respectively .

Scientific Research Applications

Chemiluminescent Indicator Lophine has been identified as a new chemiluminescent indicator suitable for marking the end-point of acid-base titrations. The indicator emits light in basic medium and in the presence of an oxidant and a catalyst, indicating the end-point in the same pH range as phenolphthalein (Erdey & Buzás, 1956).

Versatile Analytical Tools Lophine derivatives have been described as versatile analytical tools in biomedical sciences, particularly due to their chemiluminescence (CL) and fluorescence (FL) properties. These properties, including the CL reaction mechanism and the effects of substituents on CL yields, have been demonstrated, leading to the application of lophine derivatives in the determination of metal ions such as cobalt (II) and chromium (VI) and as CL and FL reagents for determining organic substances in biological materials (Nakashima, 2003).

Fiber Sensor for Nitrate Detection Lophine has been characterized as a sensitive layer for a fiber sensor aimed at measuring Nitrate in drinking water. This innovative application demonstrated that Lophine can be used as a fiber sensor for nitrate detection, offering successful results in sensing Nitrate in the range between 1 mg/l and 70 mg/l, with a response time of 20 ms and a recovery time of 40 ms (Camas-Anzueto et al., 2014).

Temperature Optical Fiber Sensors Lophine's use extends to the fabrication of temperature optical fiber sensors using a thermochromic material. This application involves an experimental study of Lophine at different temperatures and analyzes its behavior in various schemes for monitoring the temperature of water in several applications (Fernández-Valdivielso et al., 2003).

Electrochemical Properties The synthesis and study of the electrochemical properties of a series of Lophine derivatives have provided insights into their photophysical parameters and potential applications. These derivatives have demonstrated significant efficiency in facilitating redox processes, making them useful for various electrochemical applications (Hariharasubramanian & Ravichandran, 2014).

properties

IUPAC Name

2,4,5-triphenyl-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C21H16N2/c1-4-10-16(11-5-1)19-20(17-12-6-2-7-13-17)23-21(22-19)18-14-8-3-9-15-18/h1-15H,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNIPJYFZGXJSDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3022039
Record name 2,4,5-Triphenylimidazole
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Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2,4,5-Triphenylimidazole

CAS RN

484-47-9
Record name 2,4,5-Triphenylimidazole
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Record name Lophine
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Record name Lophine
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Record name 1H-Imidazole, 2,4,5-triphenyl-
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Record name LOPHINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,600
Citations
K Nakashima - Biomedical Chromatography, 2003 - Wiley Online Library
… lophine emits a yellow light when it reacts with oxygen in the presence of a strong base. Since then, many lophine … Recently, some lophine derivatives were found to react as enhancers …
EH White, MJC Harding - Journal of the American Chemical …, 1964 - ACS Publications
… lophine. Investigation of the spectral properties of the reaction products8 has shown that at —196 lophine … It therefore seems possible that the excited anion of lophine is formed from the …
Number of citations: 136 pubs.acs.org
K Nakashima, H Yamasaki, N Kuroda, S Akiyama - Analytica Chimica Acta, 1995 - Elsevier
… Recently, we have synthesized a variety of lophine derivatives and stud… lophine derivatives on their CL intensities by using a flow-injection technique. On the basis of the fact that lophine …
Number of citations: 112 www.sciencedirect.com
EH White, MJC Harding - Photochemistry and Photobiology, 1965 - Wiley Online Library
… radical, which in the presence of air formed a peroxide of lophine, and this compound was … a mechanism for lophine chemiluminescence involving initial oxidation of the lophine anion to …
Number of citations: 141 onlinelibrary.wiley.com
JS da Costa, JPB Lopes, D Russowsky… - European Journal of …, 2013 - Elsevier
A novel series of tacrine-lophine hybrids was synthesized and tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) with IC 50 in the …
Number of citations: 64 www.sciencedirect.com
N Kuroda, R Shimoda, M Wada, K Nakashima - Analytica chimica acta, 2000 - Elsevier
… Recently, we have synthesized a variety of lophine (2,4,5-triphenylimidazole) derivatives … This investigation led us to find that some lophine derivatives and analogues which possess …
Number of citations: 66 www.sciencedirect.com
N Fridman, M Kaftory, S Speiser - Sensors and Actuators B: Chemical, 2007 - Elsevier
… of lophine can be tuned utilizing thiophene and thiazole derivatives. The photochemistry of lophine was … They found that the photochemistry of lophine 1 leads to 2-phenyl-9,10-…
Number of citations: 65 www.sciencedirect.com
A Boaro, RA Reis, CS Silva, DU Melo… - The Journal of …, 2021 - ACS Publications
A kinetic study of the chemiluminescent (CL) reaction mechanism of lophine-derived hydroperoxides and silylperoxides induced by a base and fluoride, respectively, provided evidence …
Number of citations: 13 pubs.acs.org
A MacDonald, KW Chain, TA Nieman - Analytical Chemistry, 1979 - ACS Publications
… This paper presents the results of our work to investigate the analytical utility of the lophine reaction, and particularly to examine the possiblityof selectivity control via variation in reagent …
Number of citations: 103 pubs.acs.org
K Nakashima, Y Fukuzaki, R Nomura, R Shimoda… - Dyes and pigments, 1998 - Elsevier
… Lophine derivatives also known to be highly fluorescent (FL), … the CL efficiency of lophine derivatives based on their CL … CL properties of a variety of lophine analogues having 2-pyridyl …
Number of citations: 49 www.sciencedirect.com

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